4-(Chloromethyl)-2-phenoxy-1,3-oxazole
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Overview
Description
4-(Chloromethyl)-2-phenoxy-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by a chloromethyl group attached to the fourth position and a phenoxy group attached to the second position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-phenoxy-1,3-oxazole typically involves the reaction of 2-phenoxy-1,3-oxazole with chloromethylating agents. One common method is the reaction of 2-phenoxy-1,3-oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and scalability. The use of automated reactors and precise temperature control ensures consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-phenoxy-1,3-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in inert solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazole derivatives with various functional groups.
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives with saturated rings.
Scientific Research Applications
4-(Chloromethyl)-2-phenoxy-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and molecular interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-phenoxy-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenoxy group enhances the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-phenyl-1,3-oxazole: Similar structure but with a phenyl group instead of a phenoxy group.
4-(Bromomethyl)-2-phenoxy-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-Phenoxy-1,3-oxazole: Lacks the chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-phenoxy-1,3-oxazole is unique due to the presence of both the chloromethyl and phenoxy groups, which confer distinct reactivity and binding properties. The chloromethyl group allows for versatile chemical modifications, while the phenoxy group enhances hydrophobic interactions with target molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-(chloromethyl)-2-phenoxy-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-6-8-7-13-10(12-8)14-9-4-2-1-3-5-9/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKWEWQYMUBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CO2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048921-33-0 |
Source
|
Record name | 4-(chloromethyl)-2-phenoxy-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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